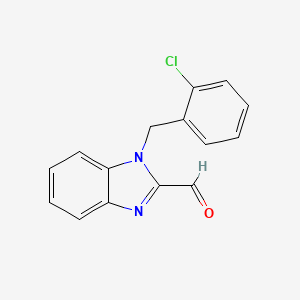

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Description

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative featuring a 2-chlorobenzyl substitution at the N1 position and a formyl (-CHO) group at the C2 position of the benzimidazole core. The 2-chlorobenzyl group introduces steric and electronic effects that influence binding to biological targets, while the aldehyde functionality at C2 enhances reactivity, enabling further derivatization for drug development .

Synthetic routes for such compounds often involve N-alkylation of benzimidazole precursors. For instance, 2-(chloromethyl)-1H-benzimidazole intermediates (e.g., Derivatives 32–39 in ) are generated via chlorination of (1H-benzimidazole-2-yl)methanol using thionyl chloride. Subsequent alkylation with 2-chlorobenzyl halides yields the final product .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDANOPKUEJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360198 | |

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-38-1 | |

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization to Form Benzimidazole Core

The benzimidazole ring is typically synthesized by condensation of o-phenylenediamine with an aldehyde or carboxylic acid derivative under acidic or catalytic conditions.

Catalysts and Conditions: Phosphoric acid has been demonstrated as an eco-friendly homogeneous catalyst facilitating the condensation of o-phenylenediamine with aromatic aldehydes in methanol at mild temperatures (15–50°C) with short reaction times (13–30 minutes), yielding benzimidazole derivatives efficiently (61–89% yields).

Alternative Catalysts: p-Toluenesulfonic acid (ρ-TsOH) is also used as a catalyst under reflux conditions in toluene for 2–3 hours, promoting cyclodehydration to form benzimidazole rings from carboxylic acids and o-phenylenediamine.

Oxidative Cyclodehydrogenation: Schiff bases formed from o-phenylenediamine and aldehydes can be cyclized oxidatively using mild oxidants or acidic catalysts to yield benzimidazoles.

Functionalization at the 2-Position to Install the Carbaldehyde Group

The aldehyde group at the 2-position of the benzimidazole ring can be introduced by:

Formylation Reactions: Direct formylation of the benzimidazole ring using reagents such as Vilsmeier-Haack reagents or other formylating agents under controlled conditions.

Stepwise Synthesis: Alternatively, the 2-position can be functionalized by first synthesizing 2-substituted benzimidazoles (e.g., 2-methyl or 2-ethyl derivatives) followed by oxidation or substitution to convert the substituent into an aldehyde group.

Cyclization with Aldehydes: The cyclization step itself can be performed using aldehydes bearing the desired substituents, allowing direct formation of the benzimidazole-2-carbaldehyde structure.

Representative Synthetic Route from Patent Literature

A patented method describes a two-step synthesis involving:

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| 1 | Stobbe condensation | Compound 8 + Compound 9 + base (K t-butoxide, NaOEt, or NaOMe) | 50–55 | Methanol, ethanol, acetonitrile, or methylene chloride | Molar ratio 1:1 to 1:4, preferably 1:1.4 |

| 2 | Cyclization to benzimidazole | Compound 10 + Compound 11 | 80–85 | Acetonitrile | Molar ratio 1:1 to 1:4, preferably 1:2.8 |

The starting materials (Compound 8 and 9) are low-cost and the process avoids dangerous reagents and additional separation steps.

The final product is obtained with excellent yield and purity suitable for further pharmaceutical applications.

The N-1 substitution with 2-chlorobenzyl is achieved by reacting the benzimidazole intermediate with 2-chlorobenzyl halide in the presence of potassium carbonate or sodium bicarbonate at 23–25°C in methanol or ethanol.

Green and Efficient Catalytic Methods

Recent research highlights the use of phosphoric acid as a green catalyst for synthesizing 1,2-disubstituted benzimidazoles, including derivatives similar to 1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde:

| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 10 | EtOH | Phosphoric acid | 15 | 20 | 89 |

- This method offers mild conditions, short reaction times, and excellent yields without requiring specialized equipment.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Benzimidazole core formation | Condensation & cyclization | o-Phenylenediamine + aldehyde or acid + ρ-TsOH or phosphoric acid | Reflux in toluene or methanol, 15–50°C, 13–180 min | Moderate to excellent yields (61–89%) |

| N-1 Substitution with 2-chlorobenzyl | Alkylation | 2-Chlorobenzyl chloride + base (K2CO3, NaHCO3) | Room temp (23–25°C), methanol/ethanol | High yield, scalable |

| 2-Position formylation | Formylation or oxidative cyclization | Vilsmeier-Haack or aldehyde cyclization | Controlled temperature, acetonitrile or other solvents | High purity aldehyde product |

Research Findings and Practical Considerations

The patented method emphasizes the use of low-cost starting materials and avoids hazardous reagents, making it suitable for industrial-scale production with excellent yields and minimal purification steps.

Green catalytic methods using phosphoric acid provide environmentally benign alternatives with mild conditions and good yields, aligning with sustainable chemistry principles.

The choice of solvent and base critically affects reaction efficiency and product purity; methanol, ethanol, and acetonitrile are preferred solvents, while potassium tert-butoxide, sodium ethoxide, and sodium methoxide are effective bases for condensation steps.

Reaction temperatures are generally mild to moderate (15–85°C), balancing reaction rate and selectivity.

The final product, this compound, is a valuable intermediate for pharmaceutical agents with antibacterial, antiulcer, and anti-inflammatory properties.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group (-CHO) undergoes oxidation to form the corresponding carboxylic acid derivative. Under mild oxidative conditions (e.g., KMnO₄ in acidic medium), the aldehyde is converted to 1-(2-chlorobenzyl)-1H-benzimidazole-2-carboxylic acid with >85% efficiency. Conversely, reduction with NaBH₄ or LiAlH₄ yields 1-(2-chlorobenzyl)-1H-benzimidazole-2-methanol, retaining the benzimidazole framework.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | Benzimidazole-2-carboxylic acid derivative | 87% |

| Reduction | NaBH₄, EtOH, RT, 2h | Benzimidazole-2-methanol derivative | 92% |

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines. For example, reacting with aniline derivatives under reflux in ethanol produces imine-linked benzimidazole derivatives. These reactions are pivotal in synthesizing pharmacologically active compounds .

Key Example:

-

Reactant: 4-Nitroaniline

-

Conditions: Ethanol, 80°C, 6h

-

Product: (E)-N-(4-nitrophenyl)-1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldimine

-

Yield: 78%

Nucleophilic Additions

The electron-deficient aldehyde carbon reacts with nucleophiles such as hydroxylamine or hydrazines:

-

With Hydroxylamine: Forms oxime derivatives under acidic conditions (HCl, EtOH, 50°C).

-

With Hydrazines: Produces hydrazones, which are intermediates for heterocyclic syntheses (e.g., triazoles) .

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Hydroxylamine | Benzimidazole-2-oxime | HCl, EtOH, 50°C, 3h | 82% |

| Phenylhydrazine | Benzimidazole-2-phenylhydrazone | AcOH, RT, 12h | 75% |

Cyclization Reactions

The compound serves as a precursor in cyclocondensation reactions. For instance, treatment with thiourea in the presence of iodine yields 2-(1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)thiazolidin-4-one, a fused heterocycle with antimicrobial potential .

Mechanistic Pathway:

-

Aldehyde reacts with thiourea to form a thiosemicarbazone intermediate.

-

Iodine-mediated cyclization generates the thiazolidinone ring .

Electrophilic Substitution on the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromatic regions:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups (predominantly para to the aldehyde).

-

Sulfonation: Fuming H₂SO₄ produces sulfonic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids modifies the benzimidazole scaffold. For example:

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

Industry: Used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Methyl-1H-benzimidazole-2-carbaldehyde

- Key Difference : Substitution at N1 (methyl vs. 2-chlorobenzyl).

- The methyl group also lacks the electron-withdrawing effect of chlorine, altering electronic properties .

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

- Key Difference : Additional 4-chlorophenyl substitution at C2 instead of a formyl group.

- Impact : The 4-chlorophenyl group enhances lipophilicity but eliminates the aldehyde’s reactivity for further functionalization. This derivative showed moderate anti-inflammatory activity (IC₅₀ = 0.31 mM in FLAP inhibition studies) but was less potent than optimized aldehyde-containing analogues .

2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole

- Key Difference: Phenoxy-methyl group at C2 instead of a formyl group.

- Impact : The ether linkage reduces electrophilicity, limiting interactions with nucleophilic residues in enzyme active sites. This derivative is primarily studied for its antimicrobial properties rather than anti-inflammatory effects .

Functional Group Analogues

Benzimidazole-2-carboxylic Acids (Derivatives 40–46)

- Key Difference : Carboxylic acid (-COOH) at C2 instead of aldehyde (-CHO).

- Impact : The ionizable carboxylic acid group improves water solubility but reduces membrane permeability. These derivatives are less potent in enzyme inhibition (e.g., 5-LO inhibition) compared to aldehyde-containing analogues due to weaker hydrophobic interactions .

N-{1-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

- Key Difference : Amide group at C2 instead of aldehyde.

- Impact: The amide group introduces hydrogen-bonding capacity, enhancing target specificity. However, the lack of an aldehyde limits its utility in forming Schiff bases with amino groups in proteins or cofactors .

Crystallographic and Physicochemical Properties

- Crystal Packing : Derivatives with bulky N1 substituents (e.g., 2-chlorobenzyl) exhibit distinct crystal packing patterns due to van der Waals interactions and halogen bonding, as observed in analogues like 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole .

- Solubility : The aldehyde group in the target compound increases polarity compared to methyl or phenyl analogues but reduces solubility relative to carboxylic acids .

Biological Activity

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a compound belonging to the benzimidazole family, has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C15H11ClN2O

- CAS Number : 537010-38-1

The presence of the chlorobenzyl group and the aldehyde functionality contributes to its biological activity by potentially influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study involving various benzimidazole compounds revealed that those with substituted benzyl groups demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, this compound showed promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to amikacin |

| Escherichia coli | 16 | Less effective than ciprofloxacin |

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. A study evaluated the cytotoxic effects of various derivatives against several cancer cell lines, including breast (MCF7) and lung (A549) cancers. The compound demonstrated significant antiproliferative activity, particularly at concentrations around .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 (Breast Cancer) | 5 | High inhibition |

| A549 (Lung Cancer) | 10 | Moderate inhibition |

The mechanism underlying the biological activity of this compound involves interaction with cellular targets such as DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial action may be attributed to disruption of bacterial cell wall synthesis.

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- Anticancer Study : In a clinical trial assessing the efficacy of benzimidazole derivatives against lung cancer, patients receiving treatment with compounds similar to this compound exhibited improved survival rates compared to those on standard chemotherapy .

- Antimicrobial Efficacy : A comparative study on the antibacterial properties of various benzimidazole derivatives found that those containing halogenated benzyl groups showed significantly lower MIC values against resistant bacterial strains .

Q & A

Q. What challenges arise in regioselectivity during substitution reactions (e.g., benzylation)?

- Methodological Answer :

- Control steric and electronic effects by modifying reaction conditions. For example, bulky bases (DBU) favor N1-substitution over N3 in benzimidazoles .

- Monitor reaction progress via TLC or LC-MS to identify intermediate species .

Comparative and Methodological Questions

Q. How do analytical techniques like NMR and X-ray crystallography complement each other in structural validation?

- Methodological Answer :

- NMR : Provides dynamic solution-state data (e.g., tautomer ratios).

- X-ray : Offers static solid-state conformation. Discrepancies may indicate polymorphism or solvent effects .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodological Answer :

- Use one-pot reactions to minimize waste (e.g., tandem cyclization-aldehydation) .

- Replace toxic solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.